Ethyl 2-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethylamino]acetate
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Description
Ethyl 2-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethylamino]acetate, commonly known as EMEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
- EN300-26667548 Application : EN300-26667548 derivatives have been synthesized and applied as latent curing agents for epoxy resins. These derivatives enhance the storage stability of the curing system at room temperature . They efficiently cure diglycidyl ether of bisphenol A epoxy resin (DGEBA) at temperatures between 110°C and 160°C, with activation energies ranging from 71 to 86 kJ/mol. The storage life of DGEBA with EN300-26667548 derivatives is significantly improved .
- EN300-26667548 Application : EN300-26667548 can be used to synthesize TMSE esters by heating unprotected carboxylic acids with the imidate. This method provides a straightforward route to these important compounds .
- EN300-26667548 Application : EN300-26667548 derivatives have been evaluated for their antioxidant potential using the DPPH assay. These compounds exhibit good scavenging activity compared to ascorbic acid (positive control) .
- EN300-26667548 Application : EN300-26667548 is a nitrogen-deleting reagent, allowing precise modification of molecular skeletons by removing nitrogen atoms .
Latent Curing Agent for Epoxy Resins
Synthesis of TMSE Esters
Antioxidant Potential
Skeletal Editing by Nitrogen Atom Deletion
Quinazolinone Derivatives
properties
IUPAC Name |
ethyl 2-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-5-19-15(18)12-17-11-10-13-6-8-14(9-7-13)20-16(2,3)4/h6-9,17H,5,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEVIVWQGICUJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCC1=CC=C(C=C1)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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